
Paeonol
Overview
Description
Chemical Properties and Sources Paeonol (2-hydroxy-4-methoxyacetophenone) is a phenolic compound primarily isolated from the root bark of Paeonia suffruticosa (Cortex Moutan) and other Paeonia species such as P. ostii and P. lactiflora . It has a molecular weight of 166.17 g/mol, a melting point of 52°C, and a low molecular structure that facilitates rapid absorption and distribution in biological systems .
Pharmacokinetics this compound is rapidly absorbed via passive diffusion in the intestines, with a short half-life (2.27 hours in the liver) and broad tissue distribution, including the heart, liver, kidneys, and brain . Notably, it crosses the blood-brain barrier, though levels in the brain decline rapidly post-administration .
Biological Activities this compound exhibits diverse pharmacological effects:
- Antioxidant/Neuroprotective: Reduces oxidative stress in ALS models by modulating transport mechanisms (e.g., inhibited by edaravone and verapamil) .
- Cardioprotective: Attenuates atherosclerosis via anti-inflammatory, anti-apoptotic, and lipid metabolism regulation .
- Anticancer: Induces apoptosis and cell-cycle arrest in cancer cells, with derivatives showing enhanced cytotoxicity .
- Antimicrobial: Demonstrates moderate antimildew activity against fungi, albeit less potent than thymol or carvacrol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paeonol can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources such as the root bark of Paeonia suffruticosa . The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
1.1. 1,2,3-Triazole Derivatives via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently generates triazole-linked paeonol derivatives.
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Reagents : this compound alkynes, phenyl azides, Cu(OAc)₂·H₂O, sodium ascorbate
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Conditions : t-BuOH/H₂O (1:1), room temperature
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Example : Synthesis of 6a–r derivatives yields compounds with IC₅₀ values as low as 12.5 μM against NCI-H1299 lung cancer cells .
Reaction Scheme :
1.2. Aminothiazole-Paeonol Derivatives
This compound reacts with thiourea and iodine to form aminothiazole hybrids with antibacterial activity .
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Reagents : this compound, iodine, thiourea
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Conditions : Ethanol, reflux (12–16 h), NaOH quenching
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Product : Compound 11 exhibits a molecular ion peak at m/z 223.0462 (C₁₆H₁₄N₂O₄S₂) .
1.3. Etherification and Alkylation
The hydroxyl group undergoes alkylation with organic halides under basic conditions :
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Reagents : this compound, benzyl bromide, K₂CO₃
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Conditions : DMF, ice bath → room temperature
2.1. Esterification
This compound’s hydroxyl group reacts with acyl chlorides to form esters.
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Example : Synthesis of sulfonate esters using benzenesulfonyl chloride .
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Conditions : K₂CO₃, acetone, reflux
2.2. Oxidation and Reduction
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Oxidation : this compound derivatives undergo oxidation to form quinones, enhancing antitumor activity .
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Reduction : Catalytic hydrogenation reduces acetyl groups to ethanol moieties .
3.1. Hybrid Conjugates
This compound combines with ozagrel or β-asarone to form mutual prodrugs:
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Ozagrel-paeonol conjugate : Reduces cerebral infarction volume by 58% in ischemic stroke models .
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β-Asarone-paeonol : Modulates brain-gut axis signaling, improving neuroprotection .
Biological Activity of Derivatives
Mechanistic Insights
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Anticancer Activity : Triazole derivatives induce mitochondrial dysfunction (↓ Bcl-2/Bax ratio, ↑ caspase-3/9) .
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Anti-inflammatory : Ether derivatives suppress NF-κB and MAPK pathways, reducing TNF-α and IL-6 .
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Kinase Inhibition : this compound binds TOPK (Kd = 7.67 μM), inhibiting γ-H2AX phosphorylation .
Reaction Optimization
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Solubility Enhancement : Nanoformulations (liposomes, micelles) improve this compound’s aqueous solubility from 30 mg/mL (DMSO) to >98% encapsulation efficiency .
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Yield Improvement : Ultrasonic microwave-assisted hydrodistillation achieves 98.49% this compound recovery .
This compound’s chemical versatility enables the development of derivatives with tailored pharmacokinetic and therapeutic profiles. Continued exploration of its reactivity, particularly in hybrid conjugates and targeted delivery systems, holds promise for advancing precision medicine.
Scientific Research Applications
Paeonol has a wide range of scientific research applications:
Chemistry: This compound is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: This compound exhibits anti-inflammatory, antitumor, and neuroprotective properties, making it a potential therapeutic agent for conditions such as Alzheimer’s disease and cardiovascular diseases
Mechanism of Action
Paeonol exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs
Paeonol shares structural similarities with glycosylated derivatives and related phenolics found in Paeonia species. Key comparisons include:
Mechanistic Differences :
- In Paeoniae Radix (PR) extracts, this compound and paeoniflorin induce cell-cycle arrest via p53/MAPK pathways, while homologs like homogalacturonan (HG) and oleanolic acid (OA) target Aurora kinase B .
Functional Analogs
Phenolic Compounds:
- Thymol (TV) and Carvacrol (AN): Exhibit superior antimildew activity (MIC: 0.98–2.34 mg/mL) compared to this compound, which lacks inhibition zones in agar tests but shows MIC/MBC activity .
- Edaravone: FDA-approved ALS drug; inhibits this compound uptake by 62–68% in ALS cell models, suggesting competitive transport mechanisms .
Drug Interactions :
- Verapamil and Quinidine: Inhibit this compound uptake by 63–75%, indicating shared transport pathways with calcium channel blockers .
- MPP+ (neurotoxin): Reduces this compound uptake by 73–82%, highlighting sensitivity to oxidative stress modulators .
Chromonylthiazolidines :
- Derived from this compound via semi-synthesis; show enhanced cytotoxicity in cancer cells (e.g., colon cancer) compared to parent compound .
Ozagrel–this compound Codrug (PNC3):
- Exhibits superior molecular docking energies (CDOCKER_ENERGY: 23.57 kcal/mol for P2Y12) vs. This compound alone, improving antiplatelet aggregation efficacy .
Pharmacodynamic Comparisons
Key Research Findings
- Uptake Modulation: this compound transport is significantly inhibited by neuroprotective agents (edaravone, verapamil) and carnitine analogs, suggesting overlapping pathways in ALS therapy .
- Structural-Activity Relationship: Glycosylation reduces this compound’s bioavailability, while synthetic derivatives (e.g., PNC3) enhance target binding .
Data Tables
Table 1: Inhibition of this compound Uptake in ALS Cell Lines
Inhibitor | WT SOD1 Uptake (% Control) | MT SOD1 Uptake (% Control) |
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Edaravone | 62.1 ± 7.0 | 67.9 ± 5.4 |
Verapamil | 63.9 ± 8.4 | 75.2 ± 4.5 |
L-Carnitine | 82.7 ± 3.6 | 73.9 ± 2.3 |
MPP+ | 82.7 ± 3.6 | 73.9 ± 2.3 |
Data from ALS model NSC-34 cells .
Table 2: Antimildew Activity of Phenolic Compounds
Compound | MIC (mg/mL) | MFC (mg/mL) |
---|---|---|
This compound | >2.34 | >2.34 |
Thymol | 0.98 | 1.23 |
Carvacrol | 1.12 | 1.40 |
Adapted from agar diffusion and MIC/MBC assays .
Biological Activity
Paeonol, a phenolic compound derived from the root of Paeonia suffruticosa , has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Biological Activities
This compound exhibits a wide range of biological activities, including:
- Antioxidant Effects : this compound has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production.
- Anti-inflammatory Properties : It modulates inflammatory pathways, particularly through the inhibition of NF-κB signaling.
- Antitumor Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines.
- Dermatological Applications : Its ability to inhibit melanogenesis and promote skin health is being explored.
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Antioxidant Activity :
- This compound significantly inhibits ROS production in human umbilical vascular endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (ox-LDL) at concentrations of 10 and 50 µM. This inhibition is associated with improved cell viability and reduced apoptosis through downregulation of p38 MAPK and NF-κB pathways .
- Anti-inflammatory Effects :
- Antitumor Properties :
Case Study 1: Cardiovascular Health
A study investigated the effects of this compound on cardiovascular diseases. It was found that this compound treatment improved endothelial function and reduced inflammation in atherosclerotic conditions. The compound inhibited matrix metalloproteinases (MMPs) and Akt signaling pathways, leading to decreased angiogenesis .
Case Study 2: Dermatological Applications
Research involving animal models indicated that this compound effectively reduced skin inflammation and hyperpigmentation. In imiquimod-induced psoriasis models, it decreased MyD88 levels, thus inhibiting dendritic cell maturation and activation .
Table 1: Biological Activities of this compound
Table 2: Summary of Research Findings on this compound
Properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILPJVPSNHJFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Record name | paeonol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Paeonol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022059 | |
Record name | 2'-Hydroxy-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2'-Hydroxy-4'-methoxyacetophenone | |
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Vapor Pressure |
0.000683 [mmHg] | |
Record name | 2'-Hydroxy-4'-methoxyacetophenone | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
552-41-0 | |
Record name | Paeonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Paeonol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552410 | |
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Record name | Paeonol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16830 | |
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Record name | PAEONOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401442 | |
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Record name | 2'-Hydroxy-4'-methoxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxy-4'-methoxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PAEONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R834EPI82 | |
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Retrosynthesis Analysis
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